molecular formula C20H30N2O4S B2710232 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235354-26-3

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

Numéro de catalogue: B2710232
Numéro CAS: 1235354-26-3
Poids moléculaire: 394.53
Clé InChI: NHFMUOUHUNLFKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS Number: 1235354-26-3) is a chemical compound with a molecular formula of C20H30N2O4S and a molecular weight of 394.5 g/mol . This benzamide derivative features a distinct molecular architecture, incorporating a 4-butoxy benzamide group linked to a piperidine ring that is further modified with a cyclopropylsulfonyl group . The specific three-dimensional structure and properties of this compound are key areas of investigation for researchers. The available SMILES notation for this compound is CCCCOc1ccc(C(=O)NCC2CCN(S(=O)(=O)C3CC3)CC2)cc1, which provides a linear representation of its molecular structure . This compound is intended for research and development applications in a controlled laboratory environment only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should proceed with appropriate safety precautions and adhere to all relevant laboratory safety protocols.

Propriétés

IUPAC Name

4-butoxy-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-2-3-14-26-18-6-4-17(5-7-18)20(23)21-15-16-10-12-22(13-11-16)27(24,25)19-8-9-19/h4-7,16,19H,2-3,8-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFMUOUHUNLFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with a suitable alkylating agent to introduce the cyclopropylsulfonyl group.

    Attachment of the Benzamide Core: The next step involves the coupling of the piperidine intermediate with a benzoyl chloride derivative to form the benzamide core.

    Introduction of the Butoxy Group: Finally, the butoxy group is introduced through an etherification reaction, typically using butanol and a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Applications De Recherche Scientifique

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism by which 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity. The cyclopropylsulfonyl group can enhance binding affinity and specificity, while the butoxy group may influence the compound’s solubility and membrane permeability. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Analogous Piperidine-Benzamide Derivatives

Compound Name Substituents (Benzamide/Piperidine) Molecular Weight (g/mol) Piperidine Conformation Dihedral Angle Between Aromatic Rings Hydrogen Bonding Patterns
Target Compound 4-butoxy / cyclopropylsulfonyl ~425* Likely chair/half-chair Not reported† Predicted S=O···H-N/O-H···O
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide 4-chloro / 4-chlorobenzoyl 389.29 Chair Not explicitly stated O-H···O, N-H···O, C-H···O (sheet packing)
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-methyl / 4-methylbenzoyl 350.45 Half-chair 89.1° N-H···O, C-H···O (chain motifs)

*Estimated based on substituent contributions.

Key Observations:

  • Substituent Effects: The target compound’s butoxy group increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or chloro). The cyclopropylsulfonyl group likely enhances hydrogen-bonding capacity via sulfonyl oxygen atoms, contrasting with the weaker electron-withdrawing chloro or electron-donating methyl groups in analogs.
  • Piperidine Conformation: Piperidine rings in analogs adopt chair () or half-chair () conformations, influenced by substituent steric effects. The cyclopropylsulfonyl group in the target compound may enforce a chair conformation due to its rigid, planar geometry.
  • Crystal Packing: Analogs exhibit distinct hydrogen-bonding networks: Chloro derivative (): Sheets formed via O-H···O and N-H···O bonds. Methyl derivative (): Chains stabilized by N-H···O and C-H···O interactions.

Pharmacological Implications (Inferred from Structural Analogs)

Piperidine-benzamide derivatives are frequently investigated for CNS activity, particularly NMDA receptor modulation ().

  • Sulfonyl Group: May enhance binding to polar receptor pockets (e.g., NMDA glycine sites).
  • Butoxy Chain: Could improve blood-brain barrier penetration compared to smaller substituents.
  • Conformational Rigidity: A chair conformation in the piperidine ring may favor target engagement by reducing entropy penalties during binding.

Activité Biologique

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety attached to a benzamide structure, with a butoxy group and a cyclopropylsulfonyl substituent. Its molecular formula is C_{19}H_{30}N_{2}O_{3}S, which contributes to its unique pharmacological properties.

The biological activity of 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit certain enzymes and receptors involved in cellular signaling pathways, which can lead to altered cellular responses.

Target Enzymes and Pathways

  • Cyclin-dependent kinases (CDKs) : The compound has been investigated as a potential inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Hypoxia-inducible factors (HIFs) : There is evidence suggesting that the compound may affect pathways related to hypoxia, making it a candidate for targeting tumors that thrive in low oxygen environments .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound across various assays:

Cytotoxicity Assays

In vitro studies have demonstrated that 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (lung adenocarcinoma)5.0Induction of apoptosis via caspase activation
WM115 (malignant melanoma)3.5DNA damage and cell cycle arrest
MV4;11 (acute leukemia)2.0Inhibition of CDK2

Apoptosis and Cell Cycle Analysis

Flow cytometry analysis indicated that treatment with this compound leads to an increase in apoptotic cells in A549 and WM115 cell lines. The mechanism appears to involve caspase activation and subsequent DNA fragmentation, confirming its potential as an anticancer agent .

Case Studies

  • Study on Hypoxia-selective Agents : A study evaluated the efficacy of various compounds, including derivatives similar to 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide, in targeting hypoxic tumor cells. Results indicated that these compounds selectively induced apoptosis in hypoxic conditions, suggesting their potential utility in cancer therapy .
  • CDK Inhibition Research : Another research effort focused on the development of CDK inhibitors for cancer treatment identified structural analogs of this compound that effectively inhibited CDK2 activity, leading to reduced proliferation in cancer cell lines. This highlights the therapeutic promise of such compounds in oncology .

Q & A

Q. What are the established synthetic routes for 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine sulfonyl intermediate. Key steps include:

  • Coupling Reactions : Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to condense the benzamide and piperidine moieties .
  • Sulfonylation : Reaction of cyclopropane sulfonyl chloride with the piperidine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
    Critical factors include strict temperature control during sulfonylation and solvent selection (e.g., DMF for solubility) to prevent side reactions .

Q. How is the structural integrity of this compound validated during synthesis?

Analytical techniques are essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the cyclopropylsulfonyl group (δ 1.0–1.5 ppm for cyclopropane protons) and benzamide carbonyl (δ ~167 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention time compared to a reference standard .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 435.18) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related sulfonamide-piperidine hybrids show:

  • Anticancer Activity : Inhibition of cancer cell lines (e.g., IC50_{50} = 2.1–8.3 µM against MCF-7) via apoptosis induction .
  • Antimicrobial Effects : Moderate activity against S. aureus (MIC = 16 µg/mL) due to sulfonamide-mediated enzyme disruption .
  • Neurological Targets : Piperidine derivatives modulate σ receptors, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the cyclopropylsulfonyl-piperidine intermediate?

Yield optimization requires:

  • Catalyst Screening : DMAP improves coupling efficiency by 20–30% compared to non-catalytic conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonylation rates vs. THF .
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) identifies incomplete reactions early, reducing byproduct formation .

Q. How should contradictory biological activity data between in vitro and in vivo models be resolved?

Contradictions often arise from pharmacokinetic variability:

  • Metabolic Stability Assays : Liver microsome studies (e.g., rat/human) assess first-pass metabolism; low stability may explain reduced in vivo efficacy .
  • Dose-Response Refinement : In vivo studies should use doses scaled from in vitro IC50_{50} values adjusted by plasma protein binding (e.g., 10x higher) .
  • Formulation Adjustments : Liposomal encapsulation improves bioavailability for poorly soluble sulfonamides .

Q. What in silico strategies are effective for predicting this compound’s target interactions?

Computational approaches include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to σ receptors (PDB: 6DK1) or carbonic anhydrase IX .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as H-bond acceptor, piperidine as hydrophobic core) using tools like LigandScout .
  • ADMET Prediction : SwissADME or QikProp evaluates blood-brain barrier penetration (e.g., logBB > 0.3 for CNS targets) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

Key SAR strategies:

  • Scaffold Variation : Synthesize analogs with substituents on the benzamide (e.g., 4-fluoro vs. 4-methoxy) to assess electronic effects .
  • Piperidine Modifications : Compare N-alkylated vs. N-acetylated piperidine derivatives for steric impact on receptor binding .
  • Bioisosteric Replacement : Replace cyclopropylsulfonyl with methylsulfonyl or phenylsulfonyl groups to evaluate bulk tolerance .

Q. How can researchers address low solubility in aqueous buffers during bioassays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Solubilize the benzamide at pH 7.4 via sodium salt formation (pKa ~4.5 for sulfonamide) .
  • Nanoformulation : PEGylated nanoparticles increase solubility and prolong half-life in serum .

Methodological Notes

  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .
  • Biological Replicates : Use ≥3 independent experiments with positive controls (e.g., cisplatin for cytotoxicity assays) .
  • Synthetic Scalability : Pilot reactions at 1–5 mmol scale before kilogram-scale production to identify purification bottlenecks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.